molecular formula C9H12O3 B1330712 3-Ethoxy-4-hydroxybenzyl alcohol CAS No. 4912-58-7

3-Ethoxy-4-hydroxybenzyl alcohol

Cat. No.: B1330712
CAS No.: 4912-58-7
M. Wt: 168.19 g/mol
InChI Key: ULCZGZGLABEWDG-UHFFFAOYSA-N
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Description

3-Ethoxy-4-hydroxybenzyl alcohol (EHBA) is a naturally occurring phenolic compound found in many species of plants and fungi, including the bark and leaves of the Chinese tree, Ginkgo biloba. It has been used in traditional Chinese medicine for centuries and has been studied for its potential health benefits. EHBA has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Fragrance Industry

3-Ethoxy-4-hydroxybenzyl alcohol plays a significant role in the fragrance industry. It is used in the synthesis of Methyl Diantilis, a commercially important fragrance. The process involves reducing 3-ethoxy-4-hydroxybenzaldehyde to this compound and then etherifying it to yield Methyl Diantilis. This compound and its derivatives are known for their pronounced olfactory notes and are protected by U.S. patents (Miles & Connell, 2006).

Chemical Synthesis and Catalysis

In chemical synthesis, this compound is used in the Cu(OAc)2-catalyzed atmospheric oxidation. This process transforms various aromatic compounds, including 4-hydroxybenzyl alcohols, into aromatic carbonyl compounds. It's a ligand- and additive-free method, considered valuable for pharmaceutical research due to the importance of 4-hydroxybenzaldehydes and 4-hydroxyphenones (Jiang et al., 2014).

Biofuel Production

This compound is also significant in the biofuel industry. It's used in the thermochemical conversion of lignin model compounds in liquid phase under high pressure and temperature, contributing to the development of processes for producing liquid fuels from spent pulping liquors (Alén, 1991).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound, such as 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one, are synthesized for potential medicinal applications. These compounds are characterized for their chemical properties and analyzed for their acidity in different solvents (Yüksek et al., 2005).

Environmental Applications

The compound's role in environmental applications is evident in the photocatalytic transformation studies. It's used toinvestigate the photocatalytic transformations of aromatic compounds in aqueous zinc oxide suspensions. The studies focus on the effect of substrate concentration on the distribution of products, highlighting the role of hydroxyl radicals and positive holes in these transformations (Richard, Bosquet, & Pilichowski, 1997).

Metabolic Engineering

In metabolic engineering, this compound is synthesized from L-tyrosine in Escherichia coli. This approach, guided by microbial metabolic engineering, is significant for producing 4-hydroxybenzyl alcohol with high yield and purity, addressing the limitations of natural extraction and chemical synthesis (Xu et al., 2022).

Polymer and Material Science

The compound is also relevant in polymer and material science. It's used in the study of Kraft lignin structural modification after acid treatment, where its behavior as a model compound is analyzed to understand the influence of acidic treatment on lignin's antioxidant properties in polypropylene (Pouteau et al., 2005).

Photocatalysis Research

Finally, this compound is used in photocatalysis research for the selective oxidation of benzyl alcohol derivatives. This study evaluates the application of a TiO2/ Cu(II)/solar simulated radiation system, highlighting the influence of substituent groups on the activity and selectivity of the photocatalytic process (Marotta et al., 2013).

Safety and Hazards

3-Ethoxy-4-hydroxybenzyl alcohol can cause serious eye irritation . It is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye . Personal protective equipment, including chemical impermeable gloves, should be used when handling this chemical .

Properties

IUPAC Name

2-ethoxy-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCZGZGLABEWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344547
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off white solid / Vanilla aroma
Record name 2-Ethoxy-4-(hydroxymethyl)phenol\u202f
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble, Soluble (in ethanol)
Record name 2-Ethoxy-4-(hydroxymethyl)phenol\u202f
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4912-58-7
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4912-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl vanillyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 3-ethoxy-4-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Ethoxy-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-4-(hydroxymethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.199.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL VANILLYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF0E3SL79L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-ethoxy-4-hydroxybenzyl alcohol in the synthesis of Methyl Diantilis?

A1: this compound serves as a key intermediate in the synthesis of Methyl Diantilis []. The synthesis involves a two-step process. First, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) undergoes reduction to yield this compound (ethyl vanillyl alcohol). Subsequently, this compound undergoes etherification with methanol to produce 3-ethoxy-4-hydroxybenzyl methyl ether, which is the chemical name for Methyl Diantilis [].

Q2: Can other fragrance compounds be synthesized using this compound?

A2: Yes, the research paper highlights the synthesis of a family of fragrance compounds using this compound []. By substituting methanol with ethanol, 1-propanol, or 2-propanol in the etherification step, corresponding 3-ethoxy-4-hydroxybenzyl alkyl ethers are produced. These variations also possess distinct and pronounced olfactive notes [].

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